molecular formula C16H21N5O B3017880 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1797975-81-5

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B3017880
CAS No.: 1797975-81-5
M. Wt: 299.378
InChI Key: RCEZFERDMWJXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is part of a broader class of compounds known for their wide range of biological activities. Research has focused on substituted 1,2,3,4 tetrahydropyrimidine derivatives, highlighting their potential in exhibiting in vitro anti-inflammatory activity. These compounds are synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds have shown potent in-vitro anti-inflammatory activity, indicating their potential as leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Electrochemical Surface Finishing and Energy Storage

The compound's derivatives have been investigated in the realm of electrochemical technology, specifically with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures. This research underlines the significant progress in electrochemical surface finishing and energy storage technologies using these materials. Innovations in this field could reshape energy storage solutions, highlighting the compound's versatility beyond biological applications (Tsuda, Stafford, & Hussey, 2017).

Urease Inhibitors and Medical Applications

Urease inhibitors have gained attention for their potential in treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract. Urea derivatives, including those structurally related to this compound, have been identified as promising groups of urease inhibitors. These inhibitors are crucial for developing drugs to treat such infections, underscoring the compound's importance in medical research and drug development (Kosikowska & Berlicki, 2011).

Urea Biosensors

Advancements in urea biosensors have highlighted the importance of detecting and quantifying urea concentration for various medical and environmental applications. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have been developed using different materials for enzyme immobilization, including nanoparticles and conducting polymers. These biosensors are essential for diagnosing diseases related to abnormal urea levels in the human body, demonstrating the compound's application in health monitoring and disease prevention (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

Drug Design and Urea Moiety

The unique hydrogen binding capabilities of ureas, including derivatives of this compound, play a critical role in drug-target interactions. These compounds have been incorporated into small molecules with a broad range of bioactivities, significantly impacting drug design. Their role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules highlights the compound's critical value in medicinal chemistry and drug development processes (Jagtap, Kondekar, Sadani, & Chern, 2017).

Properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZFERDMWJXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.